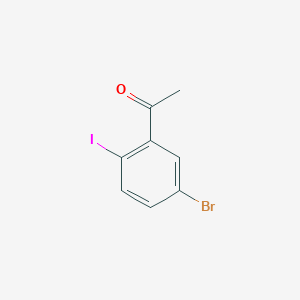

1-(5-Bromo-2-iodophenyl)ethanone

Description

Significance of Halogenated Acetophenones in Modern Synthetic Chemistry

Halogenated acetophenones are versatile intermediates in organic synthesis, serving as precursors to a wide array of more complex molecules. mdpi.com The presence of a halogen atom on the aromatic ring or at the α-position to the carbonyl group introduces a reactive handle for various chemical modifications. researchgate.net These modifications can include nucleophilic substitution, cross-coupling reactions, and the formation of heterocyclic compounds. researchgate.netmdpi.com The specific nature and position of the halogen atom can significantly influence the reactivity of the molecule, allowing for selective transformations. uni.lu For instance, α-haloketones are key precursors for the synthesis of numerous pharmacologically active compounds. researchgate.net

Overview of Aryl Halide Reactivity in Organic Transformations

Aryl halides, compounds where a halogen atom is directly attached to an aromatic ring, exhibit a rich and diverse reactivity profile. The carbon-halogen bond strength and the electronic nature of the aromatic ring dictate the types of reactions they can undergo. While generally less reactive towards simple nucleophilic substitution than their alkyl halide counterparts, the reactivity of aryl halides can be significantly enhanced by the presence of electron-withdrawing groups or through the use of transition metal catalysts. learncbse.in This has led to the development of a vast number of powerful cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, which have revolutionized the synthesis of biaryls, substituted alkenes, and alkynes, respectively. youtube.com The differential reactivity of various halogens (I > Br > Cl) on the same aromatic ring allows for selective and sequential reactions, a key strategy in the synthesis of complex molecules. nih.govuni.lu

Strategic Importance of Polyhalogenated Aromatic Compounds in Advanced Materials and Medicinal Chemistry

Polyhalogenated aromatic compounds, those bearing multiple halogen substituents, are of immense strategic importance in both materials science and medicinal chemistry. The introduction of multiple halogens can profoundly alter the physical, chemical, and biological properties of a molecule. In materials science, polyhalogenation is a key strategy for creating flame retardants, liquid crystals, and organic semiconductors. The specific halogen and its substitution pattern can influence properties such as thermal stability, crystal packing, and electronic conductivity.

In medicinal chemistry, the incorporation of halogens is a common tactic to enhance the pharmacological profile of drug candidates. mdpi.com Halogen atoms can improve metabolic stability, increase membrane permeability, and modulate the binding affinity of a molecule to its biological target through the formation of halogen bonds. mdpi.com The ability to selectively introduce and modify multiple halogen atoms on an aromatic scaffold provides a powerful platform for the rational design of new therapeutic agents. rasayanjournal.co.in

Current Research Landscape and Future Perspectives for 1-(5-Bromo-2-iodophenyl)ethanone

While specific research exclusively focused on this compound is limited in publicly available literature, its structure suggests significant potential as a versatile building block in several areas of current research. The presence of two different halogen atoms (bromine and iodine) at distinct positions on the phenyl ring, ortho and para to the acetyl group, offers a platform for selective and sequential cross-coupling reactions. The iodine atom, being more reactive, can be selectively targeted in reactions like Suzuki or Sonogashira couplings, leaving the bromine atom available for subsequent transformations. uni.lu

Future research is likely to explore the utility of this compound in the synthesis of novel heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry. The ketone functionality can participate in condensation reactions, while the aryl halides provide handles for constructing fused ring systems. Furthermore, its application in the development of new materials, such as organic light-emitting diodes (OLEDs) or sensors, where the electronic properties can be fine-tuned through substitution at the halogenated positions, represents a promising avenue for investigation. The development of more efficient and selective methods for the synthesis and functionalization of such polyhalogenated systems will continue to be a key focus in organic chemistry. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-(5-bromo-2-iodophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXTYYQSRAGKUSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 5 Bromo 2 Iodophenyl Ethanone and Precursor Compounds

Direct Synthetic Routes to 1-(5-Bromo-2-iodophenyl)ethanone

The direct synthesis of this compound presents a significant challenge due to the need for precise control over the placement of three different substituents on the benzene (B151609) ring. The acetyl group, being a meta-director and deactivating, alongside the ortho, para-directing halogens, complicates regioselective synthesis.

Regioselective Halogenation of Substituted Acetophenones

Achieving the specific 1-acetyl-5-bromo-2-iodo substitution pattern through direct halogenation of a simpler acetophenone (B1666503) is complex. The order of halogen introduction is critical.

Starting with 2-iodoacetophenone, an ortho, para-directing iodo substituent would direct incoming electrophiles, such as a bromine cation, to the para position (position 5) and the other ortho position (position 3). This could potentially yield the desired 5-bromo-2-iodo isomer, although mixtures of isomers are likely. The acetyl group's deactivating nature would slow the reaction.

Conversely, starting with a brominated acetophenone, such as 3-bromoacetophenone (as the acetyl group is meta-directing), subsequent iodination would be directed by both the bromo and acetyl groups. The bromo group directs ortho and para, while the acetyl group directs meta. This would likely lead to a complex mixture of products, making this a less favorable route for achieving high purity of the target compound.

Recent studies on the α-bromination of acetophenone derivatives often focus on the side-chain reaction. However, ring bromination can be achieved under different conditions. For instance, using pyridine (B92270) hydrobromide perbromide in acetic acid has been shown to effectively brominate the ring of various acetophenone derivatives. nih.gov The conditions, including temperature and reaction time, must be carefully controlled to favor aromatic substitution over side-chain bromination. nih.gov

Sequential Bromination and Iodination Strategies

A sequential approach is fundamental to synthesizing this compound. A plausible, though not explicitly documented, strategy could involve:

Bromination of Acetophenone: Reacting acetophenone with a brominating agent under conditions that favor substitution at the meta-position to yield 3-bromoacetophenone.

Nitration: Introducing a nitro group, which is a strong deactivating and meta-directing group. Nitrating 3-bromoacetophenone would likely yield 3-bromo-5-nitroacetophenone.

Reduction: Reducing the nitro group to an amine (e.g., 3-bromo-5-aminoacetophenone).

Sandmeyer-type Reaction: Converting the amino group to an iodo group via diazotization followed by reaction with potassium iodide. This would yield 3-bromo-5-iodoacetophenone.

This multi-step process highlights the indirect nature often required to achieve specific substitution patterns that are not accessible through direct electrophilic aromatic substitution.

Another potential, more direct, sequential halogenation could start with 2-hydroxyacetophenone. Bromination would likely occur at the para position to the hydroxyl group, yielding 5-bromo-2-hydroxyacetophenone. The hydroxyl group could then be converted to an iodine atom through methods like the Sandmeyer reaction after conversion to an amine, or potentially through newer methods involving phosphonium (B103445) salts, although this is less common.

Optimization of Reaction Conditions for Enhanced Efficiency

The efficiency of halogenation reactions is highly dependent on several factors. For the bromination of acetophenones, studies have explored various reagents and conditions to improve yield and selectivity.

| Reagent System | Solvent | Conditions | Outcome | Reference |

| Pyridine hydrobromide perbromide | Acetic Acid | 90 °C, 3 h | High yield of α-bromoacetophenone derivatives | nih.gov |

| N-Bromosuccinimide (NBS) / p-TsOH | Acetonitrile | Varies | Effective for α-bromination | shodhsagar.com |

| Bromine | Methanol | 0-5 °C | Selective side-chain bromination | zenodo.org |

| NH4Br (in situ generated Br+) | H2O:CH3CN | Ambient Temp. | Good yield (80%) of α-bromoacetophenone | rsc.org |

This table is interactive. Users can sort and filter the data.

For the synthesis of this compound, optimization would involve screening different halogenating agents (e.g., NBS, NIS, ICl), catalysts (e.g., Pd(OAc)2 for C-H activation), solvents, and temperatures to maximize the yield of the desired regioisomer while minimizing side products. researchgate.net The use of palladium catalysis for regioselective C-H activation and halogenation has emerged as a powerful tool, potentially enabling the direct introduction of a halogen at a specific position guided by a directing group within the molecule. researchgate.net

Synthesis of Key Intermediates for this compound Production

Given the challenges of direct synthesis, the preparation of key intermediates that can be subsequently converted to the final product is a more common and reliable strategy.

Preparation of 5-Bromo-2-hydroxyacetophenone Derivatives

5-Bromo-2-hydroxyacetophenone is a crucial intermediate that can be synthesized with high efficiency. chemicalbook.comchemicalbook.com The most prevalent method is the Fries rearrangement of 4-bromophenyl acetate (B1210297). chemicalbook.comchemicalbook.com In this acid-catalyzed reaction, the acetyl group from the ester migrates to the ortho position of the phenolic ring.

Reaction Scheme: Fries Rearrangement 4-bromophenyl acetate → 5-Bromo-2-hydroxyacetophenone

A typical procedure involves heating 4-bromophenyl acetate with aluminum chloride without a solvent. chemicalbook.com

| Reactant | Reagent | Temperature | Duration | Yield | Reference |

| 4-bromophenyl acetate | Aluminum Chloride | 110-160 °C | Not specified | 84–91% | chemicalbook.com |

| p-Bromophenol, Acetylchloride | Aluminum Chloride | 130 °C | 2 h | 87% | chemicalbook.com |

This table is interactive. Users can sort and filter the data.

This intermediate is valuable because the hydroxyl group can be transformed into an iodine atom, for example, through a Sandmeyer reaction after conversion to an aniline, or via other modern synthetic methods. It has been used in the synthesis of various other compounds, including 6-bromochromen-4-one and ligands for metallocene complexes. chemicalbook.comsigmaaldrich.com

Functionalization of Arylboronic Acids for Iodination Precursors

Arylboronic acids are exceptionally versatile intermediates in organic synthesis, particularly for forming carbon-carbon and carbon-heteroatom bonds. The ipso-functionalization of an arylboronic acid, where the boron group is replaced by another functional group, is a powerful strategy.

The synthesis of this compound could be envisioned starting from a suitably substituted arylboronic acid. For example, (5-bromo-2-acetylphenyl)boronic acid could be subjected to iodination. Research by Prakash, Petasis, and Olah demonstrated the mild and efficient ipso-iodination of a wide range of arylboronic acids using N-iodosuccinimide (NIS). nih.gov This method tolerates both electron-donating and electron-withdrawing functional groups. nih.gov

Alternatively, a process could start from an aryl iodide to form a boronic ester. A noncryogenic method for preparing functionalized arylboronic esters involves a magnesium-iodine exchange between an aryl iodide and an isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl) in the presence of a borate (B1201080) ester. acs.orgfigshare.com This allows for the in-situ trapping of the reactive organomagnesium intermediate. acs.orgfigshare.com

Potential Synthetic Route via Arylboronic Acid:

Preparation of (5-Bromo-2-acetylphenyl)boronic acid: This would likely require a multi-step synthesis.

ipso-Iodination: Reaction with NIS to replace the boronic acid group with iodine, yielding this compound.

The development of base-catalyzed iododeboronation reactions has also been explored, particularly for radiolabeling applications, which underscores the tunability of this transformation. acs.org

Derivatization of Phenylacetic Acid Analogues

The synthesis of this compound can be approached through the functionalization of phenylacetic acid and its derivatives. Phenylacetic acid serves as a versatile starting material due to the reactivity of both its aromatic ring and its carboxylic acid group. researchgate.net The general strategy involves the sequential halogenation of the phenyl ring and the subsequent conversion of the acetic acid moiety into the target acetyl group.

One advanced method for introducing the iodine atom with high regioselectivity is through directed C-H functionalization. For instance, palladium-catalyzed C-H iodination can be employed on phenylacetic acid scaffolds. bohrium.com By using a directing group temporarily attached to the substrate, it is possible to guide the palladium catalyst to a specific C-H bond, in this case, the meta position relative to the acetic acid group. bohrium.com A potential pathway could involve starting with 4-bromophenylacetic acid, which can be prepared via electrophilic aromatic substitution on phenylacetic acid. wikipedia.org Subsequent palladium-catalyzed iodination at the 2-position would yield 2-iodo-4-bromophenylacetic acid.

The final key transformation is the conversion of the resulting substituted phenylacetic acid into a methyl ketone (ethanone). This can be achieved through several standard organic chemistry methods. One common approach is to convert the carboxylic acid into an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by a reaction with an organocuprate reagent, such as lithium dimethylcuprate ((CH₃)₂CuLi), in a Corey-House-style synthesis. Alternatively, the acid can be reacted with methyllithium.

Another route involves the Willgerodt-Kindler reaction, although this is more applicable to aryl ketones for producing amides and acids. More direct approaches starting from related benzaldehydes are also possible, such as the reaction of a substituted benzaldehyde (B42025) with tribromomethane and potassium hydroxide. google.com

Catalyst Systems and Reagent Selection in this compound Synthesis

The choice of catalysts and reagents is critical for achieving high yield and regioselectivity in the synthesis of this compound. The introduction of two different halogen atoms at specific positions on the benzene ring requires precise control over reaction conditions.

Role of N-Iodosuccinimide and Other Halogenating Agents

N-Iodosuccinimide (NIS) is a widely used reagent for electrophilic iodination of aromatic compounds. organic-chemistry.orgnih.gov It is favored for its milder reaction conditions compared to molecular iodine. NIS acts as a source of an electrophilic iodine species (I⁺), which then attacks the electron-rich aromatic ring. The reactivity of the aromatic substrate determines the necessary conditions. For activated aromatic rings, NIS can be used with a catalytic amount of an acid, such as trifluoroacetic acid, to achieve regioselective iodination. researchgate.net For less reactive or deactivated aromatic systems, stronger activating conditions, like using NIS in combination with trifluoromethanesulfonic acid or boron trifluoride monohydrate (BF₃-H₂O), are required. organic-chemistry.org

In a potential synthesis of this compound, one could start with 1-(4-bromophenyl)ethanone and introduce the iodine atom at the ortho-position using NIS. The acetyl group is an ortho-, para-director, but also deactivating, so carefully chosen catalytic conditions would be necessary to favor the desired 2-iodo product.

Other halogenating agents are also crucial. For the introduction of bromine, N-bromosuccinimide (NBS) or molecular bromine (Br₂) are commonly employed. For example, the synthesis of α-bromo-phenylacetic acids has been achieved by reacting the corresponding phenylacetic acids with NBS. google.com

Table 1: Selected Halogenating Agents in Aromatic Synthesis

| Reagent Name | Abbreviation | Formula | Primary Use |

|---|---|---|---|

| N-Iodosuccinimide | NIS | C₄H₄INO₂ | Electrophilic Iodination |

| N-Bromosuccinimide | NBS | C₄H₄BrNO₂ | Electrophilic/Radical Bromination |

| Molecular Iodine | I₂ | I₂ | Iodination |

Application of Lewis Acids (e.g., Aluminum Chloride) in Fries Rearrangement Pathways

The Fries rearrangement is a classic organic reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.orgbyjus.comtestbook.com This reaction could serve as an indirect pathway to precursors of this compound. The most common Lewis acid for this transformation is aluminum chloride (AlCl₃), though others like boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) can also be used. organic-chemistry.org

The mechanism begins with the coordination of the Lewis acid to the carbonyl oxygen of the ester. wikipedia.org This polarization facilitates the cleavage of the acyl-oxygen bond, generating an acylium carbocation intermediate. This electrophilic intermediate then attacks the aromatic ring in an electrophilic aromatic substitution reaction to form the aryl ketone. wikipedia.orgbyjus.com

A significant feature of the Fries rearrangement is its temperature-dependent regioselectivity. Lower reaction temperatures (below 60°C) generally favor the formation of the para-substituted product, while higher temperatures (above 160°C) favor the ortho-isomer. pw.live

To apply this to the target compound's synthesis, one could hypothetically start with 4-bromo-2-iodophenyl acetate. A Fries rearrangement would be expected to yield a mixture of hydroxy ketone products. However, since the target molecule is not a phenol (B47542) (it lacks the hydroxyl group), this pathway would require an additional deoxygenation step to remove the hydroxyl group from the product, making it a less direct route.

Development of Metal-Catalyzed Approaches for Aryl Halide Introduction

Modern synthetic chemistry has increasingly relied on metal-catalyzed reactions, particularly those using palladium, for the selective functionalization of C-H bonds. nih.gov These methods offer powerful alternatives for introducing aryl halides with high precision, often under milder conditions than traditional methods.

Palladium-catalyzed C-H activation is a prominent strategy. mdpi.com This approach typically involves a directing group on the substrate that coordinates to the palladium catalyst and positions it in close proximity to the targeted C-H bond. nih.gov For a substrate like 1-(4-bromophenyl)ethanone, a suitable directing group could be installed to guide a palladium catalyst to functionalize the C-H bond at the 2-position. Subsequent reaction with an iodine source, such as molecular iodine (I₂) or N-iodosuccinimide, would install the iodo group at the desired location. bohrium.com

These directed reactions can proceed through a cyclometalated intermediate. nih.gov The palladium(II) catalyst first coordinates with the directing group and then undergoes cyclometalation to form a stable palladacycle intermediate, activating the specific C-H bond. The final step involves oxidative cleavage of the carbon-palladium bond by the halogenating agent to yield the halogenated product and regenerate the catalyst. The development of new ligands and directing groups continues to expand the scope and efficiency of these metal-catalyzed halogenations.

Advanced Chemical Reactivity and Transformations of 1 5 Bromo 2 Iodophenyl Ethanone

Cross-Coupling Reactions Involving 1-(5-Bromo-2-iodophenyl)ethanone

The presence of both a bromine and an iodine atom on the phenyl ring of this compound allows for selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions. This dual reactivity is a cornerstone of its utility in constructing complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound is an excellent substrate for several of these key reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (boronic acid or ester) with an organohalide. libretexts.orgnih.gov It is a widely used method for forming biaryl linkages. libretexts.org The general mechanism involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org For this compound, selective coupling at either the C-I or C-Br bond can be achieved.

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.org This reaction is known for its high trans selectivity. organic-chemistry.org The catalytic cycle typically involves oxidative addition, migratory insertion of the olefin, and β-hydride elimination. libretexts.org The choice of catalyst, ligands, and reaction conditions can influence the outcome and efficiency of the Heck reaction. organic-chemistry.org

Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)–C(sp) bond by coupling an aryl or vinyl halide with a terminal alkyne. libretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgorganic-chemistry.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.org The reaction has broad applications in the synthesis of pharmaceuticals and nanomaterials. libretexts.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Bond Formed | Key Features |

| Suzuki-Miyaura | Organoboron Reagent | C(sp²)–C(sp²) | Forms biaryl compounds; generally requires a base. libretexts.orgorganic-chemistry.org |

| Heck | Alkene | C(sp²)–C(sp²) | Forms substituted alkenes; often exhibits high stereoselectivity. organic-chemistry.org |

| Sonogashira | Terminal Alkyne | C(sp²)–C(sp) | Synthesizes arylalkynes and conjugated enynes; often uses a copper co-catalyst. libretexts.org |

Differentiating Reactivity Between Aryl Bromide and Aryl Iodide Moieties

A key aspect of the chemistry of this compound is the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is generally more reactive and susceptible to oxidative addition to the palladium center than the C-Br bond. illinois.edursc.org This difference in reactivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond. illinois.edu

This reactivity difference allows for selective functionalization of the molecule. Under carefully controlled conditions, it is possible to perform a cross-coupling reaction selectively at the more reactive C-I position while leaving the C-Br bond intact for subsequent transformations. For instance, in Suzuki-Miyaura reactions, aryl iodides are generally more reactive than aryl bromides. researchgate.net Similarly, in Sonogashira couplings, the reaction proceeds well with both aryl iodides and bromides, but aryl chlorides are significantly less reactive. researchgate.net

Chemo- and Regioselective Coupling Strategies

The differential reactivity of the two halogen atoms in this compound enables the development of chemo- and regioselective coupling strategies. By carefully selecting the catalyst, ligands, and reaction conditions, chemists can direct the coupling reaction to a specific halogen atom.

For example, a milder set of reaction conditions might favor the selective coupling at the C-I position. Following this initial coupling, a more forcing set of conditions can then be applied to induce a second coupling reaction at the C-Br position. This stepwise approach allows for the introduction of two different functional groups onto the aromatic ring in a controlled manner.

The choice of the palladium catalyst and its associated ligands is crucial in controlling the selectivity. nih.gov For instance, the use of bulky and electron-rich phosphine (B1218219) ligands can influence the rate of oxidative addition and, consequently, the selectivity between the C-I and C-Br bonds.

Nucleophilic Aromatic Substitution Reactions on the this compound Core

While cross-coupling reactions are a major avenue for the transformation of this compound, nucleophilic aromatic substitution (SNA) also represents a potential reaction pathway, although generally less favored for simple aryl halides.

Mechanistic Investigations of Halogen Displacement by Various Nucleophiles

Nucleophilic aromatic substitution typically proceeds through an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The attack of a nucleophile on the aromatic ring leads to the formation of this intermediate, which then loses a halide ion to regenerate the aromatic system. libretexts.org

For simple aryl halides, this reaction is generally unfavorable because the intermediate is high in energy due to the loss of aromatic stabilization and the placement of a negative charge on the electron-rich ring. libretexts.org However, the reactivity can be significantly enhanced by the presence of strong electron-withdrawing groups at the ortho and/or para positions to the leaving group. libretexts.orgmasterorganicchemistry.com In the case of this compound, the acetyl group (-COCH₃) is a deactivating, meta-directing group for electrophilic substitution, but it can activate the ring towards nucleophilic attack to some extent.

Influence of Electronic and Steric Factors on Substitution Patterns

The success of a nucleophilic aromatic substitution reaction on this compound would be influenced by several factors:

Electronic Effects: The electron-withdrawing nature of the acetyl group can help to stabilize the negative charge in the Meisenheimer intermediate, thereby facilitating the reaction. masterorganicchemistry.com The relative positions of the halogens and the acetyl group will dictate the degree of this stabilization.

Steric Factors: The steric hindrance around the halogen atoms can influence the accessibility of the nucleophile to the reaction site. The iodine atom is larger than the bromine atom, which could potentially lead to different steric environments at the two positions.

Leaving Group Ability: The nature of the halogen atom itself is a critical factor. Iodide is generally a better leaving group than bromide in nucleophilic substitution reactions. learncbse.in This suggests that, if a nucleophilic aromatic substitution were to occur, displacement of the iodide might be favored over the bromide, assuming other factors are equal.

Table 2: Factors Influencing Nucleophilic Aromatic Substitution

| Factor | Influence on Reactivity |

| Electron-withdrawing groups | Accelerate the reaction by stabilizing the Meisenheimer complex. libretexts.orgmasterorganicchemistry.com |

| Steric hindrance | Can impede the approach of the nucleophile to the reaction center. |

| Leaving group ability | Better leaving groups (e.g., I⁻ vs. Br⁻) lead to faster reactions. learncbse.in |

Transformations of the Acetyl Group in this compound

The acetyl group is a key functional handle that can be readily converted into a variety of other functional groups, significantly expanding the synthetic utility of the parent molecule.

Conversion to Alcohols and Amines

The carbonyl of the acetyl group is susceptible to reduction to form a secondary alcohol. This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) in an alcoholic solvent. The resulting 1-(5-bromo-2-iodophenyl)ethanol can serve as a precursor for further reactions, including esterification or etherification.

Furthermore, the acetyl group can be converted into an amine via reductive amination. This process involves the initial formation of an imine or enamine by reacting the ketone with ammonia (B1221849) or a primary or secondary amine, followed by reduction. This pathway provides access to a class of substituted phenylethylamines, which are valuable intermediates in medicinal chemistry.

Reactions with Carbonyl Reagents (e.g., Oxime Formation)

The acetyl-ketone functionality of this compound readily reacts with nucleophilic carbonyl reagents. A notable example is the reaction with hydroxylamine (B1172632), which typically occurs under mildly acidic conditions, to yield the corresponding oxime, this compound oxime. This reaction proceeds through the nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration. The resulting oxime is a stable and crystalline compound that can be used in further synthetic transformations, such as the Beckmann rearrangement or as a precursor for N-containing heterocyclic systems.

| Reactant | Reagent | Product | Reaction Type |

| This compound | Sodium Borohydride (NaBH₄) | 1-(5-Bromo-2-iodophenyl)ethanol | Reduction |

| This compound | Amine (R-NH₂) then reducing agent | N-Alkyl-1-(5-bromo-2-iodophenyl)ethanamine | Reductive Amination |

| This compound | Hydroxylamine (NH₂OH) | This compound oxime | Oximation |

Alpha-Halogenation and Subsequent Derivatizations

The methyl carbon of the acetyl group (the α-carbon) is acidic and can be deprotonated to form an enolate. This enolate can then react with electrophiles. A significant reaction is α-halogenation, where the ketone is treated with a halogen, such as bromine (Br₂), in an acidic medium like acetic acid. pressbooks.publibretexts.org This reaction proceeds through an acid-catalyzed enol intermediate. libretexts.orgyoutube.com The rate of this reaction is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step. libretexts.org

The resulting α-halo ketone, 2-bromo-1-(5-bromo-2-iodophenyl)ethanone, is a highly valuable synthetic intermediate. The newly introduced bromine atom is a good leaving group, making it susceptible to nucleophilic substitution. More importantly, these α-bromo ketones are key precursors for the synthesis of α,β-unsaturated ketones through dehydrobromination. pressbooks.publibretexts.org This elimination reaction is typically induced by a non-nucleophilic base, such as pyridine (B92270), to yield products like 1-(5-bromo-2-iodophenyl)ethenone. libretexts.org

| Starting Material | Reagents | Product | Reaction Type |

| This compound | Br₂, Acetic Acid | 2-Bromo-1-(5-bromo-2-iodophenyl)ethanone | Alpha-Halogenation |

| 2-Bromo-1-(5-bromo-2-iodophenyl)ethanone | Pyridine, Heat | 1-(5-Bromo-2-iodophenyl)ethenone | Dehydrobromination |

Cascade and Cyclization Reactions Utilizing this compound

The presence of both a bromo and an iodo substituent on the phenyl ring of this compound opens up possibilities for sequential or cascade cross-coupling reactions, which are powerful tools for the construction of complex cyclic systems. The greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) allows for selective functionalization at the 2-position.

Construction of Polycyclic Aromatic and Heterocyclic Systems

The di-halogenated phenyl ketone is an ideal substrate for building fused ring systems. For instance, a Sonogashira coupling can be performed selectively at the iodo-position with a terminal alkyne. The resulting 1-(5-bromo-2-(alkynyl)phenyl)ethanone can then undergo a second, intramolecular cyclization reaction. Depending on the nature of the alkyne substituent and the reaction conditions, this can lead to the formation of various heterocyclic systems, such as substituted quinolines or other fused heterocycles. mdpi.com

Cascade reactions, where multiple bonds are formed in a single synthetic operation, are an efficient strategy for generating molecular complexity. nih.gov By carefully choosing the coupling partners and catalysts, this compound can be guided through sequences of intermolecular and intramolecular reactions to rapidly assemble polycyclic scaffolds. For example, a Suzuki coupling at the iodine position followed by an intramolecular Heck-type cyclization involving the acetyl group or a derivative thereof could lead to complex fused carbocycles or heterocycles.

Intramolecular Cyclization Pathways and Product Isolation

Intramolecular cyclization is a key step in many synthetic routes starting from derivatives of this compound. After an initial intermolecular coupling at the C-I position, the newly introduced substituent can be designed to contain a nucleophile or another reactive group that can subsequently react with either the acetyl group or the remaining C-Br bond.

For example, a Heck reaction could be used to introduce an olefinic side chain at the 2-position. Subsequent intramolecular cyclization, potentially involving the enolate of the acetyl group attacking the double bond (a Michael addition) or a palladium-catalyzed cyclization onto the C-Br bond, can lead to the formation of a new ring. The isolation of these cyclized products typically involves standard chromatographic techniques to separate the desired polycyclic compound from starting materials, catalysts, and any side products formed during the cascade sequence.

Photoredox Catalyzed Reactions and Radical Processes

Following a comprehensive review of scientific literature, it has been determined that there is currently no available research specifically detailing the photoredox catalyzed reactions or radical processes of this compound. While the broader class of aryl halides, to which this compound belongs, is known to participate in a variety of photoredox and radical-mediated transformations, specific studies focusing on the reactivity of the this compound scaffold in this context have not been documented in the public domain.

The general principles of photoredox catalysis on aryl halides involve the generation of highly reactive aryl radical intermediates through single-electron transfer (SET) processes. These radicals can then engage in a wide array of subsequent reactions, including but not limited to, cyclizations, cross-couplings, and additions. The presence of both a bromo and an iodo substituent on the phenyl ring of this compound suggests the potential for selective activation of the carbon-halogen bonds. Typically, the carbon-iodine bond is more susceptible to cleavage under photoredox conditions than the carbon-bromine bond due to its lower bond dissociation energy. This selectivity could theoretically allow for the generation of a 2-acetyl-4-bromophenyl radical, which could then be utilized in further synthetic transformations.

However, without specific experimental data for this compound, any discussion of its reactivity in photoredox catalyzed reactions or radical processes would be purely speculative. The electronic and steric effects of the acetyl group, in conjunction with the two different halogen substituents, would undoubtedly influence the reaction pathways and efficiencies. Detailed research, including reaction optimization, mechanistic studies, and substrate scope evaluation, would be necessary to elucidate the specific behavior of this compound under photocatalytic conditions.

Given the absence of direct research on this topic, no data tables or detailed research findings can be provided as per the user's request. Further investigation into this specific area of chemical reactivity is warranted to explore the synthetic potential of this compound as a building block in photoredox and radical chemistry.

Structural Elucidation and Conformational Analysis of 1 5 Bromo 2 Iodophenyl Ethanone and Its Derivatives

Comprehensive Spectroscopic Characterization

A complete spectroscopic characterization relies on a combination of techniques to build a full picture of a molecule's structure and electronic properties. For 1-(5-Bromo-2-iodophenyl)ethanone, the available information is limited.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Detailed Structural Assignment

No peer-reviewed studies presenting the experimental ¹H or ¹³C NMR data for this compound could be located. While some chemical suppliers indicate the availability of NMR data upon request, this information is not published in the scientific literature, making an independent analysis and detailed structural assignment impossible at this time. NMR spectroscopy is crucial for determining the precise arrangement of hydrogen and carbon atoms, and without this data, the specific chemical shifts and coupling constants that define the molecule's scaffold remain unconfirmed.

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman) for Functional Group Identification

Similarly, experimental FT-IR and Raman spectra for this compound are not available in published literature. These techniques are essential for identifying the characteristic vibrational frequencies of the functional groups within the molecule, such as the carbonyl (C=O) group of the ethanone (B97240) moiety and the vibrations associated with the substituted phenyl ring. Without this data, a definitive analysis of its functional group composition and bonding characteristics cannot be provided.

Electronic Spectroscopy (Ultraviolet-Visible (UV-Vis)) for Chromophoric Analysis and Electronic Transitions

There is no available UV-Vis spectroscopic data for this compound in the public domain. This analysis would provide insights into the electronic transitions within the molecule, identifying the chromophores and their absorption properties.

High-Accuracy Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

While experimental high-resolution mass spectrometry data from research articles is absent, predicted data is available through databases like PubChemLite. uni.lu This data provides theoretical mass-to-charge ratios (m/z) for various adducts of the molecule, which can aid in its identification in mass spectrometry experiments. The molecular formula of C₈H₆BrIO is consistently reported. chemicalbook.comuni.lu

Predicted Collision Cross Section Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 324.87198 | 144.2 |

| [M+Na]⁺ | 346.85392 | 149.8 |

| [M-H]⁻ | 322.85742 | 144.2 |

| [M+NH₄]⁺ | 341.89852 | 161.8 |

| [M+K]⁺ | 362.82786 | 145.1 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Single Crystal X-ray Diffraction (XRD) Studies

Determination of Molecular Geometry and Bond Parameters (Bond Lengths, Bond Angles, Dihedral Angles)

No published single-crystal X-ray diffraction studies for this compound were found. This technique is the gold standard for unequivocally determining the three-dimensional structure of a molecule in the solid state, providing precise measurements of bond lengths, bond angles, and dihedral angles. Without XRD data, a definitive analysis of the compound's molecular geometry and conformational arrangement in the solid state is not possible.

Advanced Applications of 1 5 Bromo 2 Iodophenyl Ethanone in Specialized Chemical Synthesis

A Versatile Intermediate in Medicinal Chemistry

The strategic placement of orthogonal halogen atoms (bromine and iodine) alongside a reactive ketone functionality makes 1-(5-Bromo-2-iodophenyl)ethanone a valuable precursor in the synthesis of diverse pharmaceutical scaffolds and active pharmaceutical ingredient (API) precursors. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for selective, stepwise functionalization through various cross-coupling reactions, while the acetyl group provides a handle for a multitude of chemical transformations.

Crafting Complex Pharmaceutical Building Blocks

In the quest for novel therapeutic agents, medicinal chemists often rely on the synthesis of complex and highly decorated molecular scaffolds. Acetophenone (B1666503) derivatives, in general, are recognized as valuable precursors in drug synthesis. nih.govnih.gov Specifically, halogenated acetophenones are key intermediates in the production of a wide array of pharmaceuticals. chemimpex.com The presence of both bromine and iodine in this compound allows for a programmed introduction of different substituents, enabling the creation of diverse libraries of compounds for biological screening.

A Gateway to Diverse Drug Scaffolds

The chemical architecture of this compound makes it an ideal starting material for the synthesis of various heterocyclic systems that form the core of many drug candidates.

Chalcones and Flavonols: Chalcones, or 1,3-diaryl-2-propen-1-ones, are biosynthetically related to flavonoids and are known for their wide range of pharmacological activities. nih.gov They are typically synthesized through the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde. While specific examples using this compound are not prevalent in readily available literature, the general methodology allows for its theoretical use in generating novel, highly substituted chalcones. These chalcones can then be further cyclized to produce flavonols, a class of flavonoids with significant biological properties. researchgate.net

Indoles: The indole (B1671886) nucleus is a ubiquitous feature in many natural products and pharmaceuticals. The Fischer indole synthesis is a classic method for their preparation. While direct synthesis from this compound is not explicitly detailed, the bromo and iodo substituents offer potential for intramolecular cyclization strategies, such as the Madelung or Bischler-Möhlau indole syntheses, following appropriate functional group manipulations.

Thiadiazoles: Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom, and their derivatives are known to exhibit a broad spectrum of biological activities. The synthesis of 1,2,4-thiadiazoles can be achieved through the oxidative dimerization of cyanothioacetamide derivatives, a process mediated by bromine or iodine. This suggests a potential, albeit indirect, role for this compound as a source of these halogens or as a scaffold to be functionalized with a thiadiazole ring.

Engineering Highly Functionalized Aromatic Systems

The true synthetic power of this compound lies in the ability to selectively address its halogenated positions. The carbon-iodine bond is generally more reactive towards metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) than the carbon-bromine bond. This reactivity difference allows for a sequential and controlled introduction of various functional groups, leading to the construction of highly complex and precisely substituted aromatic systems. These highly decorated molecules are often key to enhancing the potency, selectivity, and pharmacokinetic properties of bioactive molecules.

Expanding Horizons into Materials Science

Beyond its applications in medicinal chemistry, the unique electronic and structural features of this compound and its derivatives are drawing attention in the field of materials science.

A Building Block for Advanced Organic Electronics

The development of novel organic materials for electronic applications, such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), is a rapidly growing area of research. The performance of these devices is intrinsically linked to the molecular structure of the organic semiconductors used. The bromo- and iodo-substituents on this compound can serve as synthetic handles to build larger, conjugated systems with tailored electronic properties. Through cross-coupling reactions, this molecule can be incorporated into polymers and small molecules designed for efficient charge transport and light emission.

A Precursor to Optically Active and Luminescent Materials

The synthesis of materials with specific optical properties, such as luminescence, is of great interest for applications in sensing, imaging, and lighting. The heavy atoms (bromine and iodine) in this compound can influence the photophysical properties of molecules derived from it, potentially enhancing phosphorescence through the heavy-atom effect. This makes it a potential precursor for the design of novel luminescent materials.

Utility in Organometallic Chemistry and Catalysis

The unique structural characteristics of this compound, namely the presence of two different halogen atoms on the aromatic ring and a reactive acetyl group, make it a valuable and versatile substrate in the field of organometallic chemistry and catalysis. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective, stepwise functionalization, providing a pathway to complex molecular architectures.

Development of Ligands Containing the this compound Moiety

While direct, widespread reports of ligands synthesized from this compound are not prevalent in existing literature, its structure offers clear potential for the rational design of novel ligands for transition metal catalysts. The development of such ligands can be envisioned through two primary routes: modification of the acetyl group or selective cross-coupling reactions at the halogenated positions.

The acetyl group can serve as a chemical handle for introducing coordinating atoms. For instance, condensation reactions with amines or hydrazines could yield Schiff base ligands, where the resulting imine nitrogen and the carbonyl oxygen can act as a bidentate chelate for a metal center. Further reactions, such as reduction of the carbonyl group to an alcohol, followed by etherification or esterification, could introduce other donor groups.

More significantly, the di-halogenated phenyl ring is a prime platform for creating pincer-type or other polydentate ligands through sequential cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination reactions. The greater reactivity of the C-I bond compared to the C-Br bond allows for selective substitution at the 2-position first. For example, a phosphine (B1218219) group could be introduced at the 2-position via a coupling reaction, followed by a second coupling reaction at the 5-position to introduce another donor arm, potentially creating a novel PNP or PCP pincer ligand. The acetyl group's position ortho to the initial substitution site can provide steric influence or a secondary coordination site, thereby modulating the electronic and steric properties of the resulting metal complex.

Substrate for Exploring Novel Catalytic Cycles and Methodologies

The most significant application of this compound in catalysis is its use as a model substrate to explore and optimize novel catalytic cycles and methodologies, particularly for selective cross-coupling reactions. The presence of two different halogens with distinct reactivities makes it an ideal candidate for studying the selectivity of palladium-catalyzed and other transition-metal-catalyzed reactions.

The general order of reactivity for aryl halides in common palladium-catalyzed cross-coupling reactions is R-I > R-Br > R-Cl. wikipedia.orgorganic-chemistry.org This differential reactivity can be exploited to achieve selective, sequential couplings on the this compound scaffold. For instance, a Sonogashira coupling can be performed selectively at the C-I bond under conditions that leave the C-Br bond intact. nih.govorganic-chemistry.org Subsequently, the bromine at the 5-position can be subjected to a different coupling reaction, such as a Suzuki or Heck reaction, allowing for the controlled and stepwise construction of complex organic molecules. wikipedia.orglibretexts.orgorganic-chemistry.org

This substrate is therefore highly valuable for:

Developing selective catalysts: Researchers can test new catalyst systems (e.g., those with novel phosphine ligands or N-heterocyclic carbenes) for their ability to discriminate between the C-I and C-Br bonds.

Optimizing reaction conditions: It allows for the fine-tuning of reaction parameters (temperature, base, solvent, catalyst loading) to achieve high chemoselectivity for mono-functionalization.

Studying reaction mechanisms: Kinetic studies with this substrate can provide insights into the rates of oxidative addition for different carbon-halogen bonds, which is often the rate-determining step in the catalytic cycle. researchgate.net

Below is an interactive data table summarizing the relative reactivity of aryl halides in key cross-coupling reactions, which underpins the utility of this compound as a substrate for methodological studies.

| Cross-Coupling Reaction | General Reactivity Order of Aryl Halide (Ar-X) | Typical Catalyst System | Key Transformation |

| Suzuki-Miyaura Coupling | Ar-I > Ar-OTf > Ar-Br >> Ar-Cl | Pd(0) complex + Base | Ar-X + Ar'-B(OR)₂ → Ar-Ar' |

| Heck Reaction | Ar-I > Ar-Br > Ar-Cl | Pd(0) complex + Base | Ar-X + Alkene → Ar-Alkene |

| Sonogashira Coupling | Ar-I > Ar-Br >> Ar-Cl | Pd(0) complex + Cu(I) cocatalyst + Base | Ar-X + Alkyne → Ar-Alkyne |

| Buchwald-Hartwig Amination | Ar-I > Ar-Br > Ar-Cl | Pd(0) complex + Base | Ar-X + HNR₂ → Ar-NR₂ |

Application in Supramolecular Chemistry and Molecular Recognition

In the realm of supramolecular chemistry, this compound serves as a potential building block, or "tecton," for the construction of larger, self-assembled architectures. Its utility in this field stems from its well-defined geometry and the potential for forming non-covalent interactions, such as halogen bonding.

Halogen bonding is a directional, non-covalent interaction between a halogen atom (the Lewis acidic region on the halogen, known as the σ-hole) and a Lewis base (e.g., a lone pair on a nitrogen or oxygen atom). Both iodine and bromine are effective halogen bond donors, with iodine typically forming stronger interactions. The presence of two different halogen bond donors on the same molecule opens up possibilities for creating complex, multi-component supramolecular networks with high degrees of specificity and directionality.

Furthermore, the this compound molecule can be chemically modified using the cross-coupling reactions mentioned previously to introduce functionalities capable of other key molecular recognition events, such as:

Hydrogen Bonding: The acetyl group can be converted into a carboxylic acid or an amide, which are excellent hydrogen bond donors and acceptors.

Metal Coordination: Introduction of pyridine (B92270) or bipyridine units via Suzuki coupling can create sites for metal coordination, leading to the formation of metallosupramolecular cages, grids, or polymers.

By strategically combining these interaction motifs, this compound and its derivatives can be used to design and synthesize host molecules for molecular recognition, where the specific arrangement of functional groups and halogen bond donors creates a cavity that is selective for a particular guest molecule. While specific, published examples of complex supramolecular systems built from this exact compound are not abundant, its structural features align well with the principles of modern supramolecular design.

Future Research Directions and Emerging Paradigms for 1 5 Bromo 2 Iodophenyl Ethanone

Development of More Sustainable and Greener Synthetic Routes

The imperative for environmentally benign chemical processes necessitates a shift away from traditional synthetic methods that often rely on hazardous reagents and generate significant waste. Future research should prioritize the development of greener synthetic pathways to 1-(5-Bromo-2-iodophenyl)ethanone and its derivatives.

Key areas of focus include:

Alternative Halogenation Reagents: Traditional methods may involve elemental bromine or iodine, which are hazardous. Research into using safer, solid-based halogenating agents like N-Bromosuccinimide (NBS) could offer a milder and more selective alternative. cambridgescholars.com

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and energy consumption, leading to higher yields and cleaner reaction profiles. researchgate.net This technique could be applied to various steps in the synthesis of the target molecule.

Catalyst Development: Exploring the use of non-precious metal catalysts, such as nickel, for cross-coupling reactions in the synthesis of precursors can reduce costs and environmental impact compared to palladium-catalyzed reactions. researchgate.net

Solvent Selection: Moving towards water-based reactions or using greener solvent alternatives can significantly improve the environmental footprint of the synthesis. researchgate.net

Exploration of Novel Reactivity Modes and Unprecedented Transformations

The dihalogenated nature of this compound offers a platform for exploring selective and novel chemical transformations. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds can be exploited to achieve regioselective functionalization.

Future research could investigate:

Selective Cross-Coupling Reactions: Developing protocols for selective Suzuki, Sonogashira, or Heck couplings at the more reactive C-I bond, while leaving the C-Br bond intact for subsequent transformations. This would allow for the stepwise and controlled construction of highly complex molecules.

Intramolecular Cyclizations: Using the existing functional groups to construct novel heterocyclic or carbocyclic systems. For instance, intramolecular reactions could lead to the synthesis of substituted indanones or other scaffolds of biological interest. beilstein-journals.org

Photochemical and Electrochemical Reactions: Investigating light-induced or electrochemically driven transformations could unlock new reactivity patterns not accessible through traditional thermal methods, potentially leading to the formation of unique molecular structures. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing offers numerous advantages in terms of safety, efficiency, and scalability. researchgate.net Halogenation reactions, often exothermic and fast, are particularly suited for the enhanced heat and mass transfer capabilities of microreactors. rsc.orgscispace.com

Future directions include:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound. This would allow for precise control over reaction parameters, minimize the handling of hazardous intermediates, and facilitate safer scale-up. nih.gov

Automated Reaction Optimization: Integrating flow reactors with automated systems that can systematically vary reaction conditions (e.g., temperature, residence time, stoichiometry) to rapidly identify optimal synthetic protocols. chemrxiv.org

Multi-step Telescoped Synthesis: Designing a continuous, multi-step sequence where this compound is synthesized and then immediately used in a subsequent transformation without isolation, streamlining the production of complex target molecules. galchimia.com

Harnessing Machine Learning and Artificial Intelligence for Predictive Synthesis and Materials Design

Potential applications for this compound include:

Predictive Reaction Modeling: Developing ML models trained on reaction data to predict the outcome (yield, regioselectivity) of various transformations involving this compound. This can significantly reduce the experimental effort required for reaction optimization. digitellinc.com

Computer-Aided Synthesis Planning (CASP): Using AI algorithms to propose efficient multi-step synthetic pathways to complex molecules starting from this compound. nih.gov

In Silico Materials Design: Employing computational methods to predict the physical, electronic, and optical properties of polymers or materials that could be synthesized from this compound, allowing for the targeted design of new functional materials before any lab work is undertaken. ucm.es

Uncovering New Roles in Emerging Fields of Chemical Science

The unique combination of functional groups in this compound makes it a promising candidate for applications beyond traditional organic synthesis. Halogenated compounds are of increasing importance in fields such as materials science and chemical biology. scispace.com

Emerging areas for exploration include:

Materials Science: The presence of heavy atoms (bromine and iodine) could impart interesting photophysical properties, such as phosphorescence or use in X-ray absorption materials. Derivatives could be explored as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or functional polymers.

Chemical Biology and Medicinal Chemistry: The compound can serve as a scaffold for the synthesis of libraries of complex molecules for drug discovery screening. Its derivatives could be investigated as potential inhibitors of enzymes or as probes to study biological processes. The bromo and iodo groups provide handles for late-stage functionalization, a valuable strategy in medicinal chemistry. lookchem.com

Supramolecular Chemistry: The halogen atoms can participate in halogen bonding, a non-covalent interaction that can be used to direct the self-assembly of molecules into well-defined supramolecular structures like liquid crystals or porous organic frameworks.

Q & A

Q. What are the key considerations for synthesizing 1-(5-Bromo-2-iodophenyl)ethanone?

- Methodological Answer : Synthesis typically involves halogenation of precursor acetophenone derivatives. For bromination and iodination, regioselectivity is critical. A two-step approach may be employed:

Bromination : Use bromine (Br₂) in dichloromethane (DCM) under controlled temperature (25°C) to avoid over-halogenation .

Iodination : Employ iodine (I₂) with a catalyst like silver triflate (AgOTf) in anhydrous DCM, ensuring exclusion of moisture to prevent side reactions .

Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is recommended to isolate the product. Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .

Q. How can spectroscopic techniques characterize this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and acetyl methyl groups (δ 2.6 ppm). Coupling patterns distinguish substituent positions (e.g., para vs. ortho) .

- ¹³C NMR : Confirm carbonyl (δ 195–205 ppm) and halogenated aromatic carbons (δ 110–135 ppm) .

- IR : Detect C=O stretching (~1680 cm⁻¹) and C-Br/C-I vibrations (~550–650 cm⁻¹) .

- XRD : Resolve crystal structure (e.g., monoclinic P2₁/c space group) to confirm bond lengths (C-Br: ~1.89 Å; C-I: ~2.09 Å) and dihedral angles between aromatic and ketone groups .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G*) to evaluate frontier molecular orbitals (HOMO-LUMO gaps) and predict sites for Suzuki-Miyaura coupling .

- Molecular Docking : Use PyRx or AutoDock Vina to simulate interactions with palladium catalysts, assessing binding affinity (ΔG) for halogen displacement .

- Reactivity Metrics : Calculate Fukui indices to identify electrophilic/nucleophilic regions. Higher electrophilicity at the iodine site suggests preferential substitution .

Q. What strategies resolve contradictions between experimental and computational data in structural analysis?

- Methodological Answer :

- Data Validation :

XRD vs. DFT : Compare experimental bond lengths/angles (from XRD ) with computed values. Discrepancies >0.05 Å may indicate crystal packing effects.

NMR vs. IR : Cross-validate substituent positions using NOESY (proton proximity) and IR functional group assignments .

- Error Sources :

- Spectral Artifacts : Check for solvent peaks (e.g., DMSO-d₆ in ¹H NMR) or moisture contamination in IR.

- Computational Limitations : Adjust basis sets (e.g., 6-311++G**) or include solvent effects (PCM model) to improve accuracy .

Q. How can the compound’s stability under varying pH conditions be systematically evaluated?

- Methodological Answer :

- Kinetic Studies :

Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C.

Monitor degradation via HPLC at intervals (0, 24, 48 hrs). Calculate half-life (t₁/₂) using first-order kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.